![molecular formula C9H8O3 B2906240 1-(Benzo[d][1,3]dioxol-4-yl)ethanone CAS No. 33842-14-7](/img/structure/B2906240.png)
1-(Benzo[d][1,3]dioxol-4-yl)ethanone
Overview
Description
1-(Benzo[d][1,3]dioxol-4-yl)ethanone is an organic compound with the molecular formula C9H8O3. It is characterized by a benzodioxole ring fused to an ethanone group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s known that its derivatives have shown a wide range of biological activities , suggesting that it may interact with multiple targets.
Mode of Action
Its derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
Its derivatives have shown a broad range of biological activities , indicating that it may influence multiple biochemical pathways.
Result of Action
Its derivatives have shown potent antimicrobial activity , suggesting that it may lead to the inhibition of microbial growth at the cellular level.
Action Environment
One study has optimized the biocatalytic asymmetric reduction of this compound using a d-optimal experimental design-based optimization methodology , suggesting that factors such as pH, temperature, incubation time, and agitation speed can influence its action.
Biochemical Analysis
Biochemical Properties
1-(Benzo[d][1,3]dioxol-4-yl)ethanone plays a significant role in biochemical reactions . It is used in the synthesis of pyrazole derivatives, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and can have significant biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[d][1,3]dioxol-4-yl)ethanone can be synthesized through the acylation of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as fused zinc chloride . This method yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves similar acylation reactions but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 1-(Benzo[d][1,3]dioxol-4-yl)ethanol.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
Research indicates that 1-(benzo[d][1,3]dioxol-4-yl)ethanone is utilized in the synthesis of indoles that exhibit anticancer properties. These indoles have shown effectiveness against several cancer cell lines, including:- Prostate cancer (LNCaP)
- Pancreatic cancer (MIA PaCa-2)
- Acute lymphoblastic leukemia (CCRF-CEM)
The synthesis of these indoles is typically achieved through a Pd-catalyzed C–N cross-coupling method, resulting in compounds with IC50 values ranging from 328 to 644 nM against the mentioned cancer cell lines.
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Antimicrobial Activity
The compound is also involved in the synthesis of pyrazole derivatives that demonstrate antimicrobial properties. These derivatives have been synthesized through the reaction of chalcones with phenyl hydrazine in absolute alcohol. Among the synthesized compounds, several exhibited excellent antifungal and antibacterial activities. -
Potential Anti-Alzheimer's Agents
Recent studies have explored the potential of pyrazolines derived from this compound as anti-Alzheimer's agents. These compounds were evaluated for their inhibitory effects against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .
Biocatalytic Applications
- Microbial Reduction
A significant application of this compound involves its reduction to chiral alcohols using microbial biocatalysts. For instance, Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for this transformation, yielding high enantiomeric purity (>99% enantiomeric excess) of the corresponding alcohol . This method demonstrates an environmentally friendly approach to synthesizing chiral compounds.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Application Area | Methodology | Target Organisms/Cells | Results/Findings |
---|---|---|---|
Anticancer Activity | Pd-catalyzed C–N cross-coupling | LNCaP, MIA PaCa-2, CCRF-CEM | Indoles synthesized showed IC50 values between 328–644 nM |
Antimicrobial Activity | Reaction with phenyl hydrazine | Various bacterial strains | Several pyrazole derivatives exhibited excellent antifungal and antibacterial activity |
Biocatalytic Reduction | Microbial reduction using Lactobacillus | Lactobacillus paracasei BD101 | High enantiomeric excess (>99%) achieved in the production of chiral alcohols |
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with the ethanone group at a different position.
Benzo[d][1,3]dioxole-4-amine: Contains an amine group instead of an ethanone group.
Benzo[d][1,3]dioxole-4-carboxylic acid: Oxidized form of 1-(Benzo[d][1,3]dioxol-4-yl)ethanone.
Uniqueness: this compound is unique due to its specific position of the ethanone group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Biological Activity
1-(Benzo[d][1,3]dioxol-4-yl)ethanone, also known as a benzo[d][1,3]dioxole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a fused dioxole ring and a reactive carbonyl group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₉H₈O₃. It can be synthesized through various methods, including Pd-catalyzed C-N cross-coupling reactions. This compound serves as a precursor for the synthesis of several derivatives that exhibit significant biological activity.
Biological Activities
This compound has been studied for its anticancer , antimicrobial , and antiviral properties.
Anticancer Activity
Research indicates that this compound is effective against several cancer cell lines:
- Cell Lines Tested :
- Prostate cancer (LNCaP)
- Pancreatic cancer (MIA PaCa-2)
- Acute lymphoblastic leukemia (CCRF-CEM)
The synthesized indoles derived from this compound showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines, indicating promising anticancer potential.
Antimicrobial Activity
The compound has also been utilized in synthesizing pyrazole derivatives that demonstrate notable antimicrobial activity:
- Antifungal Activity : Compounds such as 4a and 4c exhibited excellent antifungal properties.
- Antibacterial Activity : Compounds like 4a and 4d showed significant antibacterial effects against various strains.
Case Studies and Research Findings
Several studies have highlighted the efficacy of derivatives of this compound in various applications:
The mechanisms through which this compound exerts its biological effects include:
- Induction of apoptosis in cancer cells through various pathways.
- Inhibition of microbial growth by disrupting cellular processes.
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKUXTYCXGOIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-14-7 | |
Record name | 1-(1,3-dioxaindan-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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